molecular formula C30H31Cl2NO2 B11455016 10-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-9-(2-methylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-9-(2-methylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11455016
M. Wt: 508.5 g/mol
InChI Key: QJTCQRDDUTYNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core acridine structure, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and catalytic hydrogenation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Compared to other acridine derivatives, 10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its specific substituents and structural configuration. Similar compounds include:

    Acridine Orange: Known for its use as a nucleic acid-selective fluorescent dye.

    Proflavine: Used as an antiseptic and studied for its antimicrobial properties.

    Amsacrine: An antineoplastic agent used in cancer treatment. The uniqueness of 10-(3,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H31Cl2NO2

Molecular Weight

508.5 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-9-(2-methylphenyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H31Cl2NO2/c1-17-8-6-7-9-19(17)26-27-22(13-29(2,3)15-24(27)34)33(18-10-11-20(31)21(32)12-18)23-14-30(4,5)16-25(35)28(23)26/h6-12,26H,13-16H2,1-5H3

InChI Key

QJTCQRDDUTYNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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